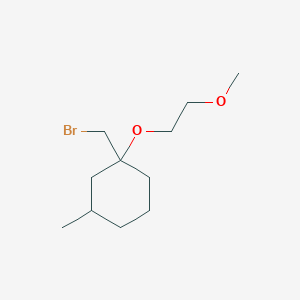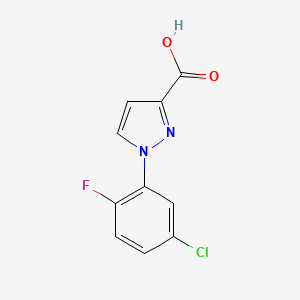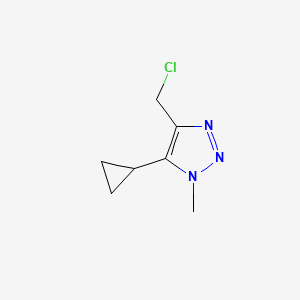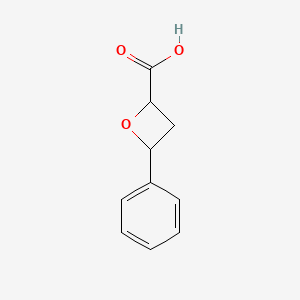
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, a methoxyethoxy group, and a methyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Bromination: The cyclohexane undergoes bromination to introduce the bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxyethoxylation: The brominated cyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azide substitution, potassium tert-butoxide (KOtBu) for alkoxide substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction.
Major Products
Substitution: Products such as azides, ethers, or thioethers.
Oxidation: Products such as alcohols, ketones, or carboxylic acids.
Reduction: Products such as alkanes or reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromomethyl group. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-(Chloromethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and selectivity.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure but with an ethoxyethoxy group, which may influence solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is unique due to the combination of the bromomethyl and methoxyethoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H21BrO2 |
|---|---|
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO2/c1-10-4-3-5-11(8-10,9-12)14-7-6-13-2/h10H,3-9H2,1-2H3 |
Clave InChI |
NVCCRLNHLVLMNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CBr)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)

![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)



![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
